Cas no 21453-69-0 ((+)-Syringaresinol)

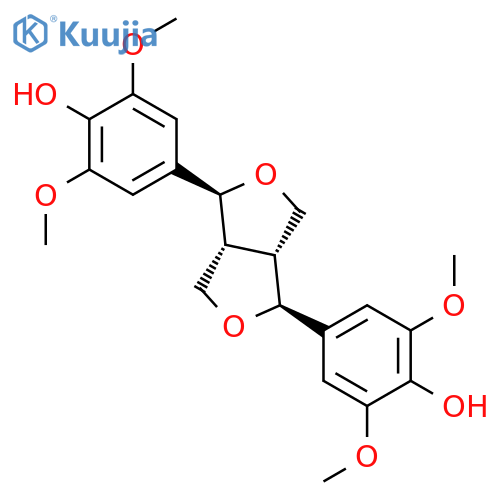

(+)-Syringaresinol structure

商品名:(+)-Syringaresinol

(+)-Syringaresinol 化学的及び物理的性質

名前と識別子

-

- Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-

- (-) Syringaresinol

- (+/-)-syringaresinol

- (-)-syringaresinol

- (+)-(7S,7'S,8R,8'R)-4,4'-dihydroxy-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane

- (+)-lirioresinol B

- (+)-syringaresinol

- 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxyphenyl]

- Lirioresinol B

- Syringaresinol

- DL-Syringaresinol

- (+/-)-Syringaresinol;

- 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol

- Symplicosigenol

- Syringylresinol

- Lirioresinol A

- (+)-Episyringaresinol

- bmse010057

- 4,4'-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)

- BAA17714

- BCP19980

- BCP19981

- (-)-Lirioresinol B;DL-Syringaresinol

- S(8-8)S

- Phenol,4,4'-(tetrahydro

- (7alpha,7'alpha,8alpha,8'alpha)-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane-4,4'-diol

- NSC-329246

- Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1R,3aS,4R,6aS)-rel-

- NS00097022

- CHEMBL361362

- 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol

- 4-[(3S, 3aR, 6S, 6aR)-6-(4-hydroxy-3, 5-dimethoxyphenyl)-1, 3, 3a, 4, 6, 6a-hexahydrofuro[3, 4-c]furan-3-yl]-2, 6-dimethoxyphenol

- CS-0090281

- HY-126030

- 21453-69-0

- MS-27315

- Q7663351

- Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1alpha,3aalpha,4alpha,6aalpha)-(+/-)-

- 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenol

- 155K1084GO

- CHEBI:47

- Syringaresinol, (+)-

- BDBM50349826

- PHENOL, 4,4'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-(+/-)-

- KOWMJRJXZMEZLD-HCIHMXRSSA-N

- Rel-(1R,3aS,4R,6aS)-4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxyphenol)

- Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-

- 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2,6-dimethoxyphenol)

- F92974

- 6YWP8N8R9S

- Syringaresinol, (+/-)-

- 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)

- AKOS030573572

- SCHEMBL120484

- NSC 329246

- UNII-6YWP8N8R9S

- PHENOL, 4,4'-((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-

- UNII-155K1084GO

- NSC-784477

- GLXC-03308

- G60953

- 4,4'-[(1S,3ass,6ass)-Tetrahydro-1H,3H-furo[3,4-c]furan-1ss,4ss-diyl]bis(2,6-dimethoxyphenol)

- NSC784477

- (+)-Syringaresinol

-

- インチ: 1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3

- InChIKey: KOWMJRJXZMEZLD-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])C2([H])C([H])(C3C([H])=C(C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC([H])([H])C2([H])C1([H])C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 418.16300

- どういたいしつりょう: 418.16276778 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 485

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 95.8

- ぶんしりょう: 418.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.282

- ゆうかいてん: 210-211°C

- ふってん: 594.7°Cat760mmHg

- フラッシュポイント: 313.5°C

- 屈折率: 1.578

- ようかいど: 88.36 mg/L @ 25 °C (est)

- PSA: 95.84000

- LogP: 3.20740

(+)-Syringaresinol セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(+)-Syringaresinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S213045-2.5mg |

(+)-Syringaresinol |

21453-69-0 | 2.5mg |

$8743.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S95410-5 mg |

Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy- |

21453-69-0 | 5mg |

¥2880.0 | 2021-09-07 | ||

| 1PlusChem | 1P00CBSK-1mg |

(+)-Syringaresinol |

21453-69-0 | 99% | 1mg |

$699.00 | 2023-12-19 | |

| TargetMol Chemicals | TN2249-5mg |

(+)-Syringaresinol |

21453-69-0 | 5mg |

¥ 10800 | 2024-07-24 | ||

| TargetMol Chemicals | TN2249-5mg |

(+)-Syringaresinol |

21453-69-0 | 5mg |

¥ 10800 | 2024-07-20 | ||

| TargetMol Chemicals | TN2249-1 ml * 10 mm |

(+)-Syringaresinol |

21453-69-0 | 1 ml * 10 mm |

¥ 13400 | 2024-07-20 | ||

| TRC | S213045-1mg |

(+)-Syringaresinol |

21453-69-0 | 1mg |

$ 3000.00 | 2023-09-06 | ||

| TRC | S213045-5mg |

(+)-Syringaresinol |

21453-69-0 | 5mg |

$16273.00 | 2023-05-17 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2249-1 mg |

(+)-Syringaresinol |

21453-69-0 | 1mg |

¥1473.00 | 2022-04-26 | ||

| MedChemExpress | HY-126030-1mg |

(+)-Syringaresinol |

21453-69-0 | 99.50% | 1mg |

¥3800 | 2024-07-20 |

(+)-Syringaresinol 関連文献

-

1. Crystal structure of syringaresinolRobert F. Bryan,Lawrence Fallon J. Chem. Soc. Perkin Trans. 2 1976 341

-

Yuanyuan Zhang,Ruowen Zhang,Yang Yuan,Lulu Geng,Xu Zhao,Xia Meng,Hefei Zhuang,Kaishun Bi,Xiaohui Chen Anal. Methods 2014 6 7022

-

Aoxin Li,Xincun Hou,Yun Wei Anal. Methods 2018 10 109

-

Lu Jiang,Chen-Gang Wang,Pei Lin Chee,Chenyang Qu,Alejandro Zikin Fok,Fu Hsien Yong,Zhi Lin Ong,Dan Kai Sustainable Energy Fuels 2023 7 2953

-

Francesca Liguori,Carmen Moreno-Marrodan,Pierluigi Barbaro Chem. Soc. Rev. 2020 49 6329

21453-69-0 ((+)-Syringaresinol) 関連製品

- 10061-38-8(Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI))

- 487-39-8(Phillygenin)

- 487-36-5(Pinoresinol)

- 526-06-7(Eudesmin)

- 27003-73-2(Lariciresinol)

- 13060-14-5(Yangambin)

- 105256-12-0(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-,(2R,3S,4S)-rel-)

- 1177-14-6(DL-Syringaresinol)

- 24192-64-1(1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)

- 31008-18-1(Magnolin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21453-69-0)(+)-Syringaresinol

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):170.0/590.0